molecular formula C27H49N3O12 B608821 Mal-amido-PEG9-amine CAS No. 2182602-22-6

Mal-amido-PEG9-amine

Cat. No.: B608821
CAS No.: 2182602-22-6
M. Wt: 607.7
InChI Key: UNMUYHVKYAGOFQ-UHFFFAOYSA-N
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Description

Mal-amido-PEG9-amine is a PEG-based PROTAC linker . It contains two important functional groups: a maleimide group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of this compound is 607.69 g/mol . Its molecular formula is C27H49N3O12 .


Chemical Reactions Analysis

The maleimide group in this compound is known for its ability to react selectively with thiol-containing molecules, such as cysteine residues in proteins, via a Michael addition reaction . The amine group is a versatile functional group that can be easily modified or conjugated with a wide range of functional molecules, such as carboxylic acids, aldehydes, and isocyanates .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 607.7 g/mol . Its molecular formula is C27H49N3O12 . It is a PEG derivative containing a maleimide group and an amine group . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

  • Biodegradable Polymer Applications : Poly(β-amino esters) and poly(amido amine), similar to Mal-amido-PEG9-amine, are used in biomedical applications. Amphiphilic conetwork (APCN) gels and hydrogels of these polymers show controlled composition, degradation, and drug release behavior, useful in controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

  • siRNA Delivery Systems : PEGylated poly(amido amine)s with disulfide linkages in the backbone are promising carriers for systemic siRNA delivery in vivo. They demonstrate decreased polyplex surface charge, reduced aggregation, and minimal toxicity, enhancing gene silencing efficacy (Vader et al., 2011).

  • Cell Imaging Applications : PEGylated hyperbranched poly(amido amine)s exhibit strong fluorescence emission after linking short PEG chains. They show low cytotoxicity and potential for cell imaging applications (Wang et al., 2013).

  • Controlled Drug Delivery : Amphiphilic hyperbranched poly(amido amine)s, when PEGylated, can form micelles for controlled delivery of anticancer drugs like doxorubicin, demonstrating pH- and redox-responsive behavior (Cheng et al., 2015).

  • Chemical and Physico-Chemical Properties : Poly(amido-amine)s, related to this compound, have properties that make them suitable for various applications, including biomedical fields. Their synthesis, chemical, and physico-chemical properties are well-documented (Ferruti et al., 1985).

  • Enhancing Efficacy in Drug and Gene Delivery : PEGylated Poly(amidoamine) dendrimers (PAMAM) are used to enhance the solubility of hydrophobic drugs and facilitate DNA transfection and tumor targeting. PEGylation helps overcome limitations like drug leakage and cytotoxicity (Luong et al., 2016).

  • Hydrolyzable Block Copolymers : Hydrolyzable block copolymers containing poly(ethylene glycol) and poly(amidoamine) segments have been developed, demonstrating potential for various applications (Ranucci & Ferruti, 1991).

  • Photothermal Therapy and Imaging : Poly(amido amine) G4 dendrimers with PEG grafts encapsulating gold nanoparticles are used for photothermal therapy and imaging, showing high heat-generating ability and excellent colloidal stability (Haba et al., 2007).

  • siRNA Delivery for Gene Silencing : Poly(amido amine)-poly(ethylene glycol)-poly-l-lysine nanocarriers are effective for siRNA delivery, enhancing cellular uptake and inducing knockdown of target genes (Patil et al., 2011).

Mechanism of Action

The mechanism of action of Mal-amido-PEG9-amine involves the use of its amine group and maleimide group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Safety and Hazards

Mal-amido-PEG9-amine is not classified as a hazard . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

The amine group of Mal-amido-PEG9-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of covalent bonds with biomolecules. The maleimide group reacts with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, such as a protein, to the PEG chain.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMUYHVKYAGOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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